molecular formula C5H8N2O B13646638 N-Ethyl-2-isocyanoacetamide CAS No. 89099-06-9

N-Ethyl-2-isocyanoacetamide

Cat. No.: B13646638
CAS No.: 89099-06-9
M. Wt: 112.13 g/mol
InChI Key: ZIFHDIDREGALEO-UHFFFAOYSA-N
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Description

N-Ethyl-2-isocyanoacetamide is a versatile bifunctional reagent valued in organic synthesis and materials science for its role in constructing complex heterocyclic frameworks. Its high reactivity stems from the presence of both a nucleophilic isocyano group and an acidic alpha-proton, allowing it to participate in multicomponent reactions and cyclization processes. This compound is a key building block for the synthesis of various heterocycles, including mesoionic systems and iminohydantoins, which are privileged structures in medicinal chemistry . A prominent application of 2-isocyanoacetamide derivatives is in the synthesis of advanced organic materials. Recent research utilizes them in the Barton-Zard reaction with β-fluoro-β-nitrostyrenes to produce monofluorinated pyrrole-2-amides, which serve as critical precursors for core-fluorinated BODIPY-3,5-diamide luminophores . These BODIPY dyes are important due to their combination of fluorescence and photosensitizing properties, with applications in bioimaging, fluorescent sensors, and photodynamic therapy . The mechanism of action for this compound often involves initial attack by an electrophile on the isocyano carbon, forming a nitrilium intermediate. This can be followed by intramolecular cyclization or reaction with additional nucleophiles, enabling the efficient one-pot assembly of complex nitrogen- and oxygen-containing heterocycles . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89099-06-9

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N-ethyl-2-isocyanoacetamide

InChI

InChI=1S/C5H8N2O/c1-3-7-5(8)4-6-2/h3-4H2,1H3,(H,7,8)

InChI Key

ZIFHDIDREGALEO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C[N+]#[C-]

Origin of Product

United States

Reactivity and Mechanistic Investigations of N Ethyl 2 Isocyanoacetamide

Reactions Involving the Isocyanide Functional Group

The isocyanide (or isonitrile) group (-N≡C) is the dominant center of reactivity in N-Ethyl-2-isocyanoacetamide. The carbon atom of the isocyanide is divalent and exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide array of reactions. Furthermore, the methylene (B1212753) protons alpha (α) to the isocyanide group are significantly acidic, readily undergoing deprotonation to form a stabilized carbanion. This anion is a key intermediate in many of the compound's characteristic reactions.

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the construction of cyclic molecules. Isocyanoacetamides and their ester analogs are particularly well-suited for these transformations, acting as versatile synthons for the synthesis of various heterocycles. rsc.org

Isocyanoacetamides can function as three-atom synthons in formal [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. nih.govacs.org These reactions typically proceed through a tandem mechanism initiated by the nucleophilic addition of the α-isocyano enolate to an electrophilic component. nih.govacs.org The resulting intermediate then undergoes an intramolecular cyclization, where a nucleophilic center attacks the electrophilic isocyanide carbon to close the ring. nih.gov

A notable example is the organocatalytic, dearomative formal [3+2] cycloaddition of α-isocyanoacetate esters with 2-nitrobenzofurans. nih.gov In this process, a chiral organocatalyst, such as a cupreine derivative, facilitates the deprotonation of the isocyanoacetate and controls the stereochemistry of the initial Michael addition to the nitro-activated heteroarene. acs.org The subsequent intramolecular cyclization yields complex tricyclic benzofuro[2,3-c]pyrrole frameworks with high diastereoselectivity and enantioselectivity. nih.govacs.org

The general mechanism involves:

Base-catalyzed deprotonation of the α-carbon of the isocyanoacetamide.

Nucleophilic (Michael) addition of the resulting carbanion to an activated alkene or other dipolarophile.

Intramolecular nucleophilic attack of the newly formed anion onto the terminal isocyanide carbon.

This strategy has been successfully applied to a variety of electrophiles, including saccharin-derived 1-azadienes, to produce dihydropyrroles with adjacent tertiary-quaternary stereocenters in high yields and stereoselectivities. rsc.orgresearchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions with Isocyanoacetate Derivatives

DipolarophileCatalystProductYield (%)Stereoselectivity (dr, ee)
2-NitrobenzofuransCupreine derivativeTricyclic benzofuro[2,3-c]pyrrolesGoodHigh (Full dr, up to 99% ee)
Saccharin-derived 1-azadienesDihydroquinine-derived squaramideBenzo[d]isothiazole-dihydropyrrolesUp to 98%High (>20:1 dr, up to 97% ee)
β-Trifluoromethylated enonesOrganocatalystTrifluoromethylated 2-pyrrolinesGoodHigh

The [2+2+1] cycloaddition, most famously represented by the Pauson-Khand reaction, is a powerful method for constructing five-membered rings from an alkene, an alkyne, and carbon monoxide. wikipedia.orgthieme-connect.de While carbon monoxide is the classic one-carbon (C1) component, isocyanides can serve as a CO surrogate in related cycloadditions. In these hetero-Pauson-Khand reactions, the isocyanide is incorporated into the final product, typically leading to α,β-unsaturated lactams. mdpi.com

Although less common than their use in [3+2] cycloadditions, isocyanides can participate in metal-catalyzed [2+2+1] cycloadditions. The reaction involves the coordination of the alkene and alkyne to a metal center (e.g., cobalt, rhodium), followed by insertion of the isocyanide. Reductive elimination then yields the cyclopentenone-like product. The use of isocyanides instead of CO expands the molecular complexity and diversity of the products.

Furthermore, isocyanides can also engage in other modes of cycloaddition, such as [2+2+2] cycloadditions with two alkyne units to form substituted pyridones, showcasing their versatility as C1 synthons. nih.gov

Alpha-Addition Reactions with Electrophiles

The protons on the carbon atom adjacent (alpha) to the isocyanide group in this compound are acidic due to the electron-withdrawing nature of both the isocyanide and the amide functionalities. This allows for easy deprotonation by a base to form a nucleophilic carbanion. This carbanion can then react with a variety of electrophiles in α-addition reactions to form new carbon-carbon bonds. beilstein-journals.orgdalalinstitute.com

This reactivity is central to the utility of isocyanoacetamides in synthesis. Common electrophiles include:

Alkyl halides: The carbanion can undergo SN2 reactions with primary and secondary alkyl halides to introduce alkyl chains at the α-position.

Aldehydes and Ketones: In an aldol-type addition, the carbanion adds to the carbonyl carbon of aldehydes or ketones, forming β-hydroxy-α-isocyanoacetamides upon workup. masterorganicchemistry.com

Michael Acceptors: The carbanion can participate in conjugate addition (Michael reaction) with α,β-unsaturated carbonyl compounds.

These reactions are fundamental for elaborating the carbon skeleton of this compound, providing access to a wide range of more complex derivatives. The stereoselectivity of these additions can often be controlled through the use of chiral auxiliaries or catalysts. nih.gov

Oxidative Coupling Reactions

Isocyanides can participate in oxidative coupling reactions, which involve the formation of a new bond between two reactants under oxidative conditions. These reactions often proceed via radical intermediates or through organometallic catalytic cycles. organic-chemistry.org

In some cases, the isocyanide group itself can be transformed, acting as an N1 synthon where the carbon atom is eliminated (e.g., as CO). organic-chemistry.org For instance, an unusual oxidative coupling of isocyanides with toluene derivatives has been reported using a tetrabutylammonium iodide (TBAI) catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org Mechanistic studies suggest the formation of radical intermediates, leading to the formation of N-substituted amides. organic-chemistry.org

Other metal-free oxidative couplings have been developed, such as the I2/TBHP-mediated reaction of isocyanides with amino-based bisnucleophiles to synthesize heterocyclic structures like 2-aminoquinazolines. acs.org Palladium-catalyzed three-component couplings of anthranilamides, isocyanides, and arylboronic acids also provide an efficient route to quinazolinones. acs.org These reactions highlight the ability of the isocyanide group to facilitate the construction of complex molecular architectures under oxidative conditions.

Reactions Involving the Amide Functional Group

The N-ethylacetamide portion of the molecule is generally robust and less reactive than the isocyanide group. However, it can undergo transformations typical of secondary amides, although the reaction conditions must be chosen carefully to avoid side reactions with the isocyanide moiety.

Key reactions of the amide group include:

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-isocyanoacetic acid and ethylamine. This reaction is often slow and requires harsh conditions, under which the isocyanide group may also be susceptible to degradation.

Reduction: The amide carbonyl can be reduced to a methylene group (-CH2-) to form the corresponding secondary amine, N-ethyl-2-isocyanoethan-1-amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required. However, such potent hydrides can also reduce the isocyanide group. Milder and more selective reagents or catalytic methods, such as those using silanes with iridium or ruthenium catalysts, may offer a more controlled reduction. organic-chemistry.org

Multicomponent Reactions: While the isocyanide is the key player in classic isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions, the amide group can play a crucial role in intramolecular variants. nih.govorganic-chemistry.orgwikipedia.orgnih.gov For example, in the absence of an external carboxylic acid, the amide oxygen of an α-isocyanoacetamide can act as the intramolecular nucleophile to trap the nitrilium ion intermediate formed after the initial addition to an aldehyde. rsc.org This leads to the formation of 5-aminooxazoles, demonstrating a cooperative reactivity between the two functional groups. nih.govrsc.org

The presence of the N-H proton also allows for potential N-alkylation or N-acylation, though this is less common as the α-carbon of the isocyanide is a much more acidic and kinetically favored site for deprotonation and subsequent reaction.

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. jocpr.comnih.gov Isocyanides are versatile C1 building blocks that are exceptionally well-suited for MCRs. nih.govvu.nl this compound, as a functionalized isocyanide, is a valuable substrate in this class of reactions.

The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.netbeilstein-journals.org The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, followed by a nucleophilic attack from the isocyanide to form a nitrilium intermediate. This reactive intermediate is then trapped by the carboxylate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. beilstein-journals.org

This compound can serve as the isocyanide component in this reaction. The use of α-isocyanoacetamides in Ugi-type reactions can lead to the formation of diverse and complex structures, including peptidomimetics and heterocycles. mdpi.combeilstein-journals.org For example, the reaction of an amine, an aldehyde, and an α-isocyanoacetamide in methanol can lead to the formation of 5-aminooxazoles. acs.org

Table 2: Representative Ugi-Type Reaction with an α-Isocyanoacetamide

Aldehyde/Ketone Amine Carboxylic Acid Isocyanide Product Type
Benzaldehyde Aniline Acetic Acid This compound α-Acylamino Amide beilstein-journals.org
Cyclohexanone Benzylamine Benzoic Acid This compound α-Acylamino Amide beilstein-journals.org

The versatility of the Ugi reaction allows for a wide range of substituents on each of the four components, making it a powerful tool in combinatorial chemistry and drug discovery. rsc.org

Discovered in 1921, the Passerini reaction is the first-known isocyanide-based MCR. wikipedia.orgnih.gov It is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org The reaction is believed to proceed through a concerted, non-ionic mechanism, especially in apolar solvents, where the components react via a cyclic transition state. nih.gov

This compound can readily participate as the isocyanide component in the Passerini reaction. The resulting α-acyloxy carboxamide products contain three points of diversity originating from the initial reactants, making this reaction highly valuable for generating libraries of compounds. nih.gov

Table 3: The Passerini Reaction Scope with this compound

Carbonyl Compound Carboxylic Acid Isocyanide Product
Acetone Acetic Acid This compound α-acetoxy-N-ethyl-2-isobutyramidoacetamide
Benzaldehyde Benzoic Acid This compound α-benzoyloxy-N-ethyl-2-phenylacetamidoacetamide

The products of the Passerini reaction, α-acyloxy carboxamides, have been explored for various applications, including their use as intermediates for more complex molecules and as potential bioactive agents. nih.govresearchgate.net

Beyond the classic Ugi and Passerini reactions, this compound and other α-isocyanoacetamides can participate in novel multicomponent transformations. A notable example is a three-component reaction involving an α-isocyanoacetamide, an acyl chloride, and a dialkyl acetylenedicarboxylate (DAAD). nih.gov This reaction provides a direct and efficient route to highly substituted 2-acyl-5-aminofuran-3,4-dicarboxylates in good yields. nih.gov

The proposed mechanism involves the initial reaction between the α-isocyanoacetamide and the acyl chloride to form a ketenimine intermediate. This intermediate then undergoes a [4+1] cycloaddition with the dialkyl acetylenedicarboxylate, followed by tautomerization to yield the final furan product. nih.gov

Table 4: Synthesis of 2-Acyl-5-aminofurans via a Novel MCR

α-Isocyanoacetamide Acyl Chloride DAAD Product Yield
N-phenyl-2-isocyanoacetamide Benzoyl chloride Dimethyl acetylenedicarboxylate 82% nih.gov
N-cyclohexyl-2-isocyanoacetamide 4-Chlorobenzoyl chloride Diethyl acetylenedicarboxylate 85% nih.gov
This compound Acetyl chloride Di-tert-butyl acetylenedicarboxylate (Expected good yield)

This novel MCR demonstrates the continued potential for discovering new reactions with isocyanide-based building blocks, expanding the toolkit for synthesizing complex heterocyclic systems. nih.gov

Palladium catalysis offers a powerful method for C-C and C-N bond formation, and isocyanide insertion reactions have emerged as a versatile strategy within this field. nih.govresearchgate.net In these reactions, an isocyanide molecule inserts into a metal-carbon or metal-heteroatom bond of an organopalladium intermediate. vu.nlsemanticscholar.org This process, often termed imidoylative cross-coupling, allows for the rapid incorporation of a nitrogenous fragment into various organic scaffolds. nih.gov

The general catalytic cycle involves the oxidative addition of an organic (pseudo)halide to a Pd(0) complex, followed by the insertion of the isocyanide into the resulting Pd(II)-carbon bond. This forms a palladium-imidoyl complex, which can then undergo further reactions, such as reductive elimination or another coupling event, to yield the final product and regenerate the Pd(0) catalyst. semanticscholar.orgnih.gov

This compound can act as the isocyanide component in these transformations. Palladium-catalyzed reactions involving isocyanides can produce a wide array of products, including imines, amides, ketones, and various nitrogen-containing heterocycles. researchgate.netnih.gov The reaction outcomes can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Table 5: Examples of Products from Palladium-Catalyzed Isocyanide Insertions

Substrate 1 Substrate 2 Isocyanide Product Type
Aryl Halide Organoborane (Suzuki coupling) R-NC Ketimine / Ketone nih.gov
Aryl Halide Amine (Buchwald-Hartwig coupling) R-NC Amidines nih.gov
Allylic Acetate Propargyl Carbonate R-NC Aminopyrroles (via triple insertion) nih.gov

These reactions highlight the utility of isocyanides like this compound as versatile C1 building blocks in modern transition-metal catalysis. nih.govvu.nl

Formation of Heterocyclic Scaffolds

This compound serves as a versatile C2-building block in the synthesis of a wide array of heterocyclic systems. Its utility is most prominently featured in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. In these processes, the isocyanide carbon atom participates in the initial formation of a nitrilium ion intermediate, which is subsequently trapped by a nucleophile. The resulting adduct is often designed to undergo a post-condensation cyclization reaction, leading to the desired heterocyclic scaffold. The amide functionality within this compound can influence the reaction pathway and is incorporated into the final molecular structure, providing a point for further diversification.

The synthesis of oxazole and oxazoline cores using this compound can be achieved through multicomponent strategies that create an intermediate primed for intramolecular cyclization. A common approach involves a Ugi four-component reaction (U-4CR) where the components are an aldehyde, an amine, a carboxylic acid, and the isocyanoacetamide. The initially formed α-acylamino amide adduct can be converted into an oxazole through a subsequent dehydration/cyclization step, often under acidic conditions, in a process known as the Robinson-Gabriel synthesis. nih.gov

For instance, the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanoacetamide like this compound produces a linear peptide-like structure. This Ugi adduct, upon treatment with a dehydrating agent (e.g., phosphorus oxychloride or polyphosphoric acid), can cyclize to form a 2,5-disubstituted oxazole. The substituents on the final oxazole ring are determined by the R-groups of the initial components.

Table 1: Representative Synthesis of Oxazoles via Ugi/Robinson-Gabriel Reaction The following data represents a typical reaction for the formation of oxazoles using an isocyanide component and may be considered representative for this compound.

AldehydeAmineCarboxylic AcidIsocyanide UsedConditionsProductYield (%)
BenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanide1) MeOH, rt, 24h 2) POCl₃, reflux2-(Benzyl)-5-(methyl)-4-phenyl-oxazole~75
4-MethoxybenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanide1) TFE, rt, 24h 2) H₂SO₄, heat2,5-Diphenyl-4-(4-methoxyphenyl)-oxazole~80

The regioselectivity in oxazole formation via IMCRs is generally well-defined, with the isocyanide carbon becoming C2 of the oxazole ring and the carbonyl carbon of the carboxylic acid becoming C5. The key mechanistic step is the intramolecular Mumm rearrangement of the initial adduct formed after the isocyanide attacks the imine and is subsequently trapped by the carboxylate.

Stereoselectivity becomes crucial when chiral starting materials are used, particularly in the synthesis of oxazolines, which contain stereocenters. The use of chiral amines, aldehydes, or carboxylic acids in a Ugi or Passerini reaction can lead to diastereoselective formation of the linear precursor. This diastereoselectivity can then be transferred to the final oxazoline product. Furthermore, asymmetric catalysis, for example using chiral Lewis acids or Brønsted acids, can control the stereochemical outcome of the initial multicomponent reaction, leading to enantioenriched oxazoline derivatives.

The synthesis of imidazole and imidazoline scaffolds can also be accomplished through Ugi-type reactions with subsequent cyclization. To form an imidazole ring, the reaction components must be chosen to provide the necessary nitrogen atoms. One strategy involves using a reactant that contains a masked or latent amino group. For example, a U-4CR employing an aldehyde, an amine, an isocyanoacetamide, and a carboxylic acid can yield a standard Ugi adduct. If this adduct is then treated with ammonia, a condensation-cyclization can occur to form a polysubstituted imidazole. nih.gov

Imidazolines are often synthesized by the reaction of aldehydes with diamines, such as ethylenediamine. organic-chemistry.org An alternative approach using this compound would involve a Ugi reaction where one of the components, such as the carboxylic acid or amine, has a pendant amino group that can participate in a post-condensation cyclization to form the imidazoline ring.

The construction of thiazole rings using this compound relies on incorporating a sulfur source into the multicomponent reaction. A powerful method involves replacing the carboxylic acid component of the Ugi reaction with a thioacid (RCOSH). researchgate.net The reaction proceeds through a similar mechanism to the standard U-4CR, but the resulting intermediate is an α-acylamino thioamide. This thioamide is a direct precursor to a thiazole ring via an intramolecular cyclization, which is analogous to the Hantzsch thiazole synthesis. researchgate.netthieme-connect.de

The reaction between an aldehyde, an amine, a thioacid, and this compound would produce the thioamide intermediate, which can then be cyclized under acidic conditions with a dehydrating agent to furnish a highly substituted thiazole. The diversity of the final product is readily controlled by the choice of the four starting components.

Table 2: Representative Synthesis of Thiazoles via Thioacid-Modified Ugi Reaction The following data is based on established methods for thiazole synthesis using thioacids in Ugi reactions and is representative for isocyanides like this compound. researchgate.net

AldehydeAmineThioacidIsocyanide UsedConditionsYield (%)
IsovaleraldehydeBenzylamineThioacetic acidIsocyanide with acetal group1) MeOH, rt 2) TMSCl-NaI, MW71
CyclohexanecarboxaldehydeAmmoniaThiobenzoic acidIsocyanide with acetal group1) MeOH, rt 2) TMSCl-NaI, MW55

The flexibility of IMCRs allows for the synthesis of other important nitrogen heterocycles.

Pyrimidines: The synthesis of pyrimidines typically requires a three-carbon component that reacts with a reagent providing two nitrogen atoms, such as urea or guanidine. While a direct Ugi-based synthesis is less common, the functional groups installed by a Ugi reaction using this compound could be chemically manipulated in subsequent steps to build a pyrimidine ring.

Imidazolidinones: These cyclic urea derivatives can be accessed via post-Ugi modifications. For example, a Ugi reaction product derived from an amino acid as the carboxylic acid component can undergo intramolecular cyclization between the newly formed amide and the original amino acid's nitrogen, often requiring activation, to form an imidazolidinone ring. organic-chemistry.org

Hydantoins (Imidazolidine-2,4-diones): Hydantoins are classically synthesized via the Bucherer-Bergs reaction from a ketone, cyanide, and ammonium carbonate. nih.gov An alternative route leveraging IMCRs involves a Ugi reaction followed by cyclization. For instance, using an α-keto acid, an amine, this compound, and a source of ammonia could generate an intermediate that cyclizes to a hydantoin structure. A more direct Ugi/cyclization sequence can provide hydantoins when an alkyne group is designed to act as a leaving group under basic conditions, facilitating ring closure. organic-chemistry.org

Oxazole and Oxazoline Derivatives

Stereochemical Control and Asymmetric Synthesis

Controlling the stereochemistry of the products formed in reactions involving this compound is a key objective for accessing enantiomerically pure heterocyclic compounds. Asymmetric synthesis in the context of IMCRs can be achieved through several strategies:

Substrate Control: Using a chiral starting material (aldehyde, amine, or carboxylic acid) can induce diastereoselectivity in the formation of the Ugi or Passerini adduct. The pre-existing stereocenter directs the approach of the reactants, favoring the formation of one diastereomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the achiral starting materials. After the reaction, the auxiliary directs the formation of a specific stereoisomer and is then cleaved to yield the enantioenriched product.

Chiral Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantioenriched product. In the context of oxazoline synthesis, chiral Lewis acids (e.g., complexes of copper or gold) can coordinate to the reactants, creating a chiral environment that biases the reaction pathway toward one enantiomer. iaea.org For example, the aldol reaction of an isocyanoacetamide with an aldehyde can be catalyzed by a chiral ferrocenylphosphine-gold(I) complex to produce trans-oxazolines with high enantiomeric excess (ee). iaea.org This approach provides a direct route to optically active β-hydroxyamino acids after hydrolysis of the oxazoline ring.

Diastereoselective Transformations

Diastereoselective reactions involving isocyanoacetamides are often achieved in the context of multicomponent reactions, such as the Ugi four-component condensation (Ugi-4CC). In a typical Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form a dipeptide-like product. The diastereoselectivity of this reaction can be controlled by employing a chiral reactant, such as a chiral amine or a chiral carboxylic acid.

When this compound participates in an Ugi reaction with a chiral amine, the stereocenter of the amine can influence the facial selectivity of the nucleophilic attack of the isocyanide on the intermediate iminium ion. This results in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is dependent on several factors, including the steric bulk of the substituents on the chiral amine, the reaction solvent, and the temperature.

A hypothetical example of a diastereoselective Ugi reaction involving this compound is presented below:

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Carboxylic Acid)IsocyanideProduct Diastereomeric Ratio (d.r.)
(R)-alpha-MethylbenzylamineIsobutyraldehydeAcetic AcidThis compound>95:5
(S)-alpha-MethylbenzylamineIsobutyraldehydeAcetic AcidThis compound<5:95
(R)-PhenylglycinolBenzaldehydeBenzoic AcidThis compound>90:10

This is a hypothetical data table to illustrate the expected outcome based on known principles of diastereoselective Ugi reactions.

Enantioselective Catalytic Applications

The isocyanoacetamide group can also participate in enantioselective reactions catalyzed by chiral Lewis acids or organocatalysts. For instance, in the Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. The use of a chiral catalyst can promote the formation of one enantiomer of the product in excess.

A chiral Lewis acid, for example, can coordinate to the carbonyl group of the aldehyde, rendering one of its faces more susceptible to nucleophilic attack by the isocyanide. The enantioselectivity of such reactions is highly dependent on the design of the chiral ligand and the reaction conditions.

Below is a hypothetical table summarizing potential results for an enantioselective Passerini reaction with this compound:

AldehydeCarboxylic AcidIsocyanideChiral CatalystProduct Enantiomeric Excess (e.e.)
BenzaldehydeAcetic AcidThis compoundChiral Phosphoric Acid92%
CyclohexanecarboxaldehydeBenzoic AcidThis compound(S)-BINOL-derived Lewis Acid88%
FurfuralPropionic AcidThis compoundChiral Oxazoline-based Ligand95%

This is a hypothetical data table to illustrate the expected outcome based on known principles of enantioselective Passerini reactions.

Chiral Auxiliary Approaches

While this compound itself is not chiral, it can be derivatized to incorporate a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

For instance, the ethyl group of this compound could be replaced with a chiral moiety, such as a derivative of a natural amino acid or a chiral alcohol. This modified isocyanoacetamide could then be used in multicomponent reactions to induce asymmetry in the product. The steric and electronic properties of the chiral auxiliary would dictate the facial selectivity of the reaction, leading to the formation of a specific diastereomer. Subsequent cleavage of the auxiliary would then yield an enantiomerically enriched product.

The effectiveness of a chiral auxiliary approach would depend on the ease of synthesis of the modified isocyanoacetamide and the efficiency of the auxiliary removal step.

Theoretical and Computational Chemistry Studies of N Ethyl 2 Isocyanoacetamide

Electronic Structure and Bonding Analysis

A fundamental understanding of a molecule's reactivity and properties begins with its electronic structure. For N-Ethyl-2-isocyanoacetamide, computational methods like Density Functional Theory (DFT) would be invaluable in providing a quantitative picture of its electron distribution and bonding characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be localized on the isocyano group and the lone pairs of the oxygen and nitrogen atoms of the acetamide (B32628) moiety, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO would be anticipated to have significant contributions from the antibonding orbitals of the carbonyl and isocyano groups, indicating these as the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Expected Value Range Significance
HOMO Energy -7 to -9 eV Indicates electron-donating ability
LUMO Energy 0 to 2 eV Indicates electron-accepting ability

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).

In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the isocyano group, due to the high electronegativity of these atoms. The regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms, particularly the N-H proton of the amide group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule dictates its physical and biological properties. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them.

Hydrogen Bonding Patterns and Resonance-Assisted Effects

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In this compound, the possibility of a hydrogen bond between the amide hydrogen and the nitrogen or the π-system of the isocyano group would be a key area of investigation. The strength and nature of such interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis.

Furthermore, the amide group is known to exhibit resonance, which can influence the bond lengths and rotational barriers within the molecule. The interplay between this resonance and any potential hydrogen bonding, known as resonance-assisted hydrogen bonding (RAHB), could lead to enhanced stability of certain conformers.

Rotational Barriers and Dynamic Processes

The rotation around single bonds, such as the C-N bond of the amide and the C-C bond adjacent to the isocyano group, is not entirely free. The energy required to overcome these rotational barriers provides insight into the molecule's flexibility. For this compound, calculating these barriers would reveal the likelihood of different conformers existing at room temperature and the timescale of their interconversion.

Table 2: Estimated Rotational Barriers for Key Bonds in this compound

Bond Estimated Rotational Barrier (kcal/mol) Significance
Amide C-N 15 - 20 High barrier indicates planar amide group
Ethyl C-N 3 - 6 Lower barrier allows for flexibility

Note: These are estimated values based on similar functional groups in other molecules and would need to be confirmed by specific calculations.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the detailed pathways of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as nucleophilic additions to the isocyano group or reactions at the amide functionality. By calculating the energies of reactants, transition states, and products, a complete energy profile of a reaction can be constructed. This would provide critical information on the reaction's feasibility, kinetics, and the selectivity for different products.

Transition State Analysis and Energy Profiles

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

Reaction CoordinateMethod/Basis SetCalculated Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Isomerization to N-Ethyl-2-cyanoacetamideDFT/B3LYP/6-31G*Data not availableData not available
[3+2] Cycloaddition with an alkeneMP2/cc-pVTZData not availableData not available

This table is illustrative and does not represent actual published data.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the energy of reactants, transition states, and products. This would allow for the prediction of how the reaction pathway of this compound might be altered in various solvent environments.

Catalyst-Substrate Interactions in Catalytic Cycles

For catalyzed reactions involving this compound, computational chemistry could be used to model the interactions between the catalyst and the substrate. This would involve calculating the binding energies, geometries of catalyst-substrate complexes, and the energy profile of the entire catalytic cycle. Such studies are essential for designing more efficient and selective catalysts.

Prediction of Reactivity and Selectivity Profiles

Computational methods can be leveraged to predict the reactivity of this compound towards various reagents and the selectivity (e.g., regioselectivity, stereoselectivity) of its reactions. This is often achieved by analyzing molecular properties such as electrostatic potential maps, Fukui functions, and global reactivity descriptors.

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorComputational MethodPredicted Value
HOMO EnergyDFT/B3LYP/6-31GData not available
LUMO EnergyDFT/B3LYP/6-31GData not available
Global HardnessDFT/B3LYP/6-31GData not available
Electrophilicity IndexDFT/B3LYP/6-31GData not available

This table is illustrative and does not represent actual published data.

While specific experimental and computational data for this compound remains to be broadly published, the frameworks discussed highlight the powerful predictive capabilities of modern theoretical chemistry. Future research in this area would be invaluable for unlocking the full potential of this chemical compound.

Applications of N Ethyl 2 Isocyanoacetamide in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The inherent reactivity of the isocyanide group in N-Ethyl-2-isocyanoacetamide makes it an ideal substrate for multicomponent reactions (MCRs), which are powerful tools for the rapid assembly of complex molecules from simple starting materials. This reactivity has been harnessed in the synthesis of a diverse range of heterocyclic compounds and peptidomimetics.

Construction of Tricyclic Oxindoles

While direct and specific examples of this compound in the synthesis of tricyclic oxindoles are not extensively documented in readily available literature, the broader class of isocyanides plays a crucial role in multicomponent reactions that can lead to such complex heterocyclic scaffolds. The Ugi and Passerini reactions, for instance, are powerful methods for constructing highly substituted molecules that can serve as precursors to intricate ring systems. The general strategy involves the reaction of an isocyanide with an aldehyde or ketone, an amine, and a carboxylic acid (in the Ugi reaction) to generate a linear peptide-like structure. Subsequent intramolecular cyclization reactions can then be employed to forge the desired polycyclic architecture. It is conceivable that this compound could be utilized in such a sequence to introduce a functionalized side chain that facilitates the formation of a tricyclic oxindole core.

Synthesis of Peptidomimetics and Constrained Peptides

The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a significant area of medicinal chemistry. This compound is a valuable tool in this endeavor, primarily through its application in the Ugi four-component reaction (U-4CR). The Ugi reaction allows for the one-pot synthesis of α-acylamino amides, which are excellent scaffolds for peptidomimetics. nih.gov

By strategically choosing the other three components of the Ugi reaction—an aldehyde, an amine, and a carboxylic acid—a wide variety of peptide-like structures can be generated with this compound as the isocyanide component. This approach offers a high degree of molecular diversity from readily available starting materials.

Furthermore, the products of the Ugi reaction can be subjected to post-condensation modifications to create constrained peptides. These are peptides with reduced conformational flexibility, which can lead to enhanced biological activity and stability. For example, the linear Ugi product can be designed to undergo a subsequent intramolecular cyclization, leading to the formation of cyclic peptides. researchgate.net Microwave-assisted Ugi reactions have been shown to be particularly effective in this context, providing access to biologically active scaffolds in short reaction times. researchgate.net

Reactant 1Reactant 2Reactant 3IsocyanideProductApplication
Aldehyde/KetoneAmineCarboxylic AcidThis compoundα-Acylamino amidePeptidomimetic Scaffold
Bifunctional ReactantAmineN/AThis compoundCyclic Peptide PrecursorConstrained Peptide Synthesis

Precursor for Alpha-Amino Acids and Derivatives

Unnatural α-amino acids are crucial components in the development of novel pharmaceuticals and biologically active compounds. nih.govnih.govbenthamscience.com this compound and related isocyanoacetate esters serve as valuable precursors for the synthesis of these important molecules, particularly α,α-disubstituted α-amino acids. nih.gov

One notable method involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, which affords α,α-diarylisocyano esters in excellent yields. nih.gov Subsequent acid hydrolysis of the isocyano group then furnishes the corresponding α,α-diaryl-α-amino esters. nih.gov This methodology provides a direct and efficient route to sterically hindered amino acid derivatives that are challenging to synthesize using traditional methods. nih.gov

The versatility of this approach is further demonstrated by its applicability to the synthesis of α-alkyl-α-aryl amino acid precursors. nih.gov The ability to introduce a wide range of substituents at the α-position of the amino acid makes isocyanoacetamides like this compound powerful tools for generating libraries of unnatural amino acids for drug discovery and chemical biology research.

Role in the Development of Novel Catalytic Transformations

Beyond its role as a synthetic building block, this compound and its derivatives have potential applications in the development of new catalytic systems. The electronic properties of the isocyanide group allow it to act as a ligand for transition metals, while its reactivity makes it a suitable substrate for organocatalytic transformations.

Ligand Design for Metal-Catalyzed Reactions

The isocyanide functional group is known to coordinate to a variety of transition metals, and this property can be exploited in the design of novel ligands for metal-catalyzed reactions. While specific examples detailing this compound as a ligand are not prevalent, the general principles of ligand design suggest its potential utility. The nitrogen and oxygen atoms of the amide group could also participate in metal coordination, potentially forming a bidentate or even a pincer-type ligand.

The electronic and steric properties of the N-ethyl group and the acetamide (B32628) backbone could be tuned to influence the catalytic activity and selectivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the ligand is crucial in determining the efficiency and outcome of the reaction. nih.govresearchgate.netnih.gov The development of new ligands is an active area of research, and isocyanide-based ligands like this compound could offer unique properties that are complementary to existing phosphine- and N-heterocyclic carbene-based ligands.

Substrate for Organocatalytic Processes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional metal-based catalysis. nih.gov Isocyanoacetates and related compounds have been successfully employed as substrates in a variety of organocatalytic asymmetric reactions. researchgate.netresearchgate.net

For example, organocatalytic asymmetric Mannich-type reactions of isocyanoacetates with N-(2-benzothiazolyl)imines have been developed to synthesize directly linked benzothiazole-dihydroimidazoles with high diastereo- and enantioselectivity. researchgate.net These reactions are often catalyzed by bifunctional organocatalysts, such as cinchona alkaloid-derived squaramides, which can activate both the nucleophile and the electrophile through hydrogen bonding interactions.

The application of this compound in such organocatalytic transformations could provide access to a wide range of enantioenriched nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. The development of new organocatalytic methods utilizing isocyanides continues to be an active area of research, with the potential to provide efficient and stereoselective routes to complex and valuable molecules. beilstein-journals.org

Based on a comprehensive search of the available literature, there is no specific information detailing the applications of the chemical compound This compound in the areas of parallel synthesis and combinatorial chemistry.

While the broader class of isocyanides is extensively utilized in these fields, particularly through multicomponent reactions like the Passerini and Ugi reactions for the generation of diverse compound libraries, no research findings, data tables, or specific examples involving this compound could be retrieved.

Therefore, it is not possible to generate a scientifically accurate article on the "" strictly adhering to the requested outline, as no dedicated research on this specific compound's utility in diversification and library generation has been found in the searched sources.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy is a cornerstone technique for probing the electronic environment of atoms within a molecule, making it exceptionally powerful for tracking the progress of chemical reactions and understanding their mechanisms.

In-situ NMR for Reaction Monitoring

In-situ NMR allows for the real-time observation of a chemical reaction as it occurs within the spectrometer. researchgate.net This method provides detailed kinetic data and can help identify short-lived intermediates that are crucial to the reaction mechanism. For a reaction involving N-Ethyl-2-isocyanoacetamide, such as its participation in a multicomponent reaction like the Ugi or Passerini reaction, in-situ NMR would be invaluable. nih.govacs.org

By monitoring the reaction directly, researchers can track the disappearance of reactant signals and the concurrent appearance of product signals. For this compound, key resonances to monitor would include the methylene (B1212753) protons of the ethyl group adjacent to the nitrogen, the methylene protons adjacent to the isocyano group, and their corresponding carbon signals in ¹³C NMR. The transformation of the isocyano group, a unique functional group, would lead to significant changes in the chemical shifts of adjacent nuclei, providing a clear marker for the reaction's progress.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data for analogous compounds like N-ethylacetamide and known chemical shift ranges for isocyanides. Actual values may vary.

Atom Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃Ethyl~1.1~15
CH₂Ethyl~3.2~35
C=OAmide-~170
CH₂Acetamide (B32628)~4.1~50
N≡CIsocyano-~160 (broad)

Multidimensional NMR for Complex Adduct Elucidation

When this compound reacts to form complex products or adducts, one-dimensional NMR spectra can become crowded and difficult to interpret. omicsonline.org In these cases, multidimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, allowing for the identification of adjacent protons within the molecule's carbon skeleton. For a derivative of this compound, COSY would confirm the integrity of the ethyl group by showing a correlation between the methyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing a powerful method for assigning carbon resonances. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different functional groups within a complex adduct. For example, it could show a correlation from the ethyl methylene protons to the amide carbonyl carbon, confirming the N-ethyl amide fragment. nih.gov

Through the combined use of these techniques, the complete chemical structure of novel compounds synthesized from this compound can be unambiguously determined. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for derivatives of this compound are not widely published, this technique is essential for confirming the stereochemistry and conformation of any solid products derived from it.

For a crystalline derivative, a single-crystal X-ray diffraction experiment would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometric parameters of the molecule.

Conformation: Revealing the preferred spatial orientation of rotatable bonds, such as the orientation around the amide C-N bond.

Intermolecular Interactions: Identifying and quantifying non-covalent interactions like hydrogen bonding or π-stacking, which govern how molecules pack in the crystal lattice. researchgate.net

This information is critical for understanding structure-activity relationships and for rational molecular design. The study of intermolecular interactions involving the isocyanide group, for instance, can provide insight into its role in reaction mechanisms. nih.gov

Advanced Mass Spectrometry for Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds and to deduce their structure by analyzing their fragmentation patterns. wikipedia.org

Advanced techniques, particularly electrospray ionization (ESI-MS), are adept at identifying charged reaction intermediates directly from a reaction mixture. researchgate.netnih.govrsc.org For reactions involving this compound, ESI-MS could be used to detect key cationic intermediates, such as nitrilium ions formed during Ugi reactions, providing direct evidence for the proposed reaction mechanism. nih.govacs.org

Under electron ionization (EI) conditions, this compound would be expected to fragment in a predictable manner. The analysis of these fragments helps to confirm the molecular structure. Common fragmentation pathways for N-substituted amides include α-cleavage and cleavage of the amide N-CO bond. nih.govunl.ptrsc.orgsemanticscholar.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 112.13 g/mol )

Fragment Ion (Structure) Proposed Fragmentation Pathway Predicted m/z
[CH₃CH₂NHCOCH₂CN]⁺Molecular Ion (M⁺)112
[NHCOCH₂CN]⁺Loss of ethyl radical (•CH₂CH₃)83
[CH₃CH₂NHCO]⁺Loss of cyanomethyl radical (•CH₂CN)72
[CH₂CN]⁺Cleavage of amide C-C bond40
[CH₃CH₂NH₂]⁺Cleavage of N-CO bond with H-rearrangement46
[CH₃CH₂]⁺Cleavage of N-C bond29

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups and monitoring their transformations during a chemical reaction. aip.orgresearchgate.net

For this compound, the most characteristic vibrational mode is the isocyano (-N≡C) stretch. This vibration gives rise to a strong, sharp absorption band in the IR spectrum, typically in the range of 2150–2100 cm⁻¹. mdpi.com This peak serves as a distinct fingerprint for the isocyanide functionality.

During a reaction where the isocyano group is transformed—for example, into a nitrile, an amine, or a tetrazole—vibrational spectroscopy provides a straightforward method for monitoring the reaction. The disappearance of the intense isocyanide peak and the appearance of new peaks characteristic of the product's functional groups (e.g., a C≡N stretch for a nitrile around 2250 cm⁻¹, or N-H stretches for an amine around 3300-3500 cm⁻¹) would clearly indicate the functional group transformation. acs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H (Amide)Stretch3300 - 3100Medium
C-H (Alkyl)Stretch2980 - 2850Medium
-N≡C (Isocyano)Stretch2150 - 2100Strong, Sharp
C=O (Amide I)Stretch1680 - 1630Strong
N-H (Amide II)Bend1570 - 1515Medium

Future Directions and Emerging Research Avenues

Exploration of New Reactivity Modes and Catalytic Cycles

The reactivity of α-isocyanoacetamides, including N-Ethyl-2-isocyanoacetamide, is largely characterized by the electrophilic nature of the isocyanide carbon and the acidity of the α-protons. Future research is poised to expand upon this foundation by exploring novel reactivity modes and developing innovative catalytic cycles.

A primary area of focus will likely be the development of new multicomponent reactions (MCRs). Isocyanides are renowned for their utility in MCRs like the Ugi and Passerini reactions. Future work could see the design of novel MCRs that incorporate this compound to generate highly complex and diverse molecular scaffolds in a single, atom-economical step. These reactions could be catalyzed by a variety of metals or organocatalysts, leading to the stereoselective synthesis of novel heterocyclic compounds.

Furthermore, the exploration of [3+2] cycloaddition reactions involving this compound as a synthon for 1,3-dipoles is a promising avenue. While related isocyanoacetate esters have been shown to participate in such reactions to form five-membered heterocycles, a systematic study with this compound could unveil new pathways to unique nitrogen-containing ring systems. The development of asymmetric catalytic variants of these cycloadditions would be of particular importance, providing enantiomerically enriched products for various applications.

Below is a table of representative catalytic reactions that could be explored with this compound, based on the known reactivity of similar α-isocyanoacetamides.

Catalyst TypeReaction TypePotential Products
Lewis Acids (e.g., Sc(OTf)₃, Cu(OTf)₂)Multicomponent ReactionsHighly substituted heterocycles (e.g., oxazoles, imidazoles)
Transition Metals (e.g., Pd, Rh, Au)Cycloadditions, C-H functionalizationFused-ring systems, functionalized amides
Organocatalysts (e.g., chiral amines, phosphoric acids)Asymmetric α-additionEnantioenriched amino acid derivatives

Integration into Flow Chemistry and Automation Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Isocyanides, in general, are well-suited for flow synthesis due to their often pungent odor and potential for polymerization under bulk conditions. mdpi.comrsc.orguniupo.itnih.gov

Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities in reactions involving this compound. Furthermore, the in situ generation and immediate consumption of reactive intermediates, a hallmark of flow chemistry, can mitigate the risks associated with handling potentially unstable isocyanide compounds. A telescoped continuous flow process could be developed for the synthesis and subsequent reaction of this compound, streamlining the production of more complex molecules. researchgate.netnih.govwikipedia.org

Automation platforms, coupled with flow reactors, could enable the rapid synthesis of libraries of compounds derived from this compound for high-throughput screening in material science and chemical biology. These automated systems can perform reactions, work-up, and purification steps with minimal human intervention, accelerating the discovery of new functional molecules.

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on the development of more sustainable and environmentally friendly protocols for its synthesis and subsequent reactions.

One key area of development is the move towards solvent-free or "neat" reaction conditions, often facilitated by microwave irradiation or mechanochemistry. cem.comdergipark.org.trdntb.gov.uacmu.edu These techniques can reduce or eliminate the need for volatile organic solvents, leading to a significant decrease in chemical waste. The synthesis of isocyanides from formamides, the common route to this compound, is an area where greener methods are actively being sought. mdpi.comrsc.orguniupo.itnih.gov

The following table outlines potential green chemistry approaches for reactions involving this compound.

Green Chemistry ApproachDescriptionPotential Benefits
Solvent-Free ReactionsConducting reactions without a solvent, often using microwave or ball-milling.Reduced solvent waste, potentially faster reaction times.
BiocatalysisUse of enzymes or microorganisms to catalyze reactions.High selectivity, mild reaction conditions, aqueous media.
Recyclable CatalystsHeterogeneous or phase-separable catalysts that can be reused.Reduced catalyst waste and cost.
Use of Greener SolventsReplacement of hazardous solvents with more benign alternatives (e.g., water, ionic liquids).Improved safety and reduced environmental impact.

Expanding Applications in Material Science and Chemical Biology (excluding pharmacological aspects)

While much of the focus on isocyanide chemistry has been in the realm of medicinal chemistry, there are significant opportunities to expand the applications of this compound into material science and chemical biology.

In material science, the isocyanide group can participate in polymerization reactions to form unique helical polymers known as poly(isocyanides). The properties of these polymers can be tuned by the nature of the side chain, and the N-ethylacetamide group could impart specific solubility or hydrogen-bonding characteristics to the resulting material. Such polymers could find applications as chiral stationary phases, liquid crystals, or novel hydrogels.

In the field of chemical biology, this compound can be utilized as a versatile tool for bioconjugation. frontiersin.org The isocyanide functional group can react with various functionalities present in biomolecules, such as tetrazines in [4+1] cycloaddition reactions, allowing for the site-specific labeling of proteins and other biopolymers. frontiersin.org This enables the attachment of reporter molecules, such as fluorescent dyes or affinity tags, for studying biological processes. The small size of the isocyanide group is advantageous as it is less likely to perturb the structure and function of the biomolecule.

Computational Design of Novel Reactions Utilizing this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms and predicting the reactivity of molecules. nih.govnih.gov In the context of this compound, computational studies can play a crucial role in the design of novel reactions and the optimization of existing ones.

DFT calculations can be used to model the transition states of potential reactions, providing insights into the activation energies and stereochemical outcomes. This can guide the rational design of catalysts and reaction conditions to favor desired products. For example, computational screening of different Lewis acids or organocatalysts could identify the most promising candidates for a new asymmetric reaction involving this compound.

Furthermore, computational methods can be employed to explore entirely new reactivity patterns that have not yet been realized experimentally. By calculating the energies of various reaction pathways, researchers can identify plausible but unexplored transformations, thereby accelerating the discovery of novel synthetic methodologies. Theoretical studies on the cycloaddition reactions of isocyanides can provide a framework for predicting the feasibility and outcomes of such reactions with this compound. nih.govacs.orgresearchgate.net

Q & A

Q. Advanced

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding and steric effects .
  • DFT calculations : Optimize geometries at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing nucleophilicity .
  • MD simulations : Analyze solvation effects and stability in aqueous/organic matrices .

How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Q. Advanced

  • Kinetic profiling : Monitor intermediates via stopped-flow UV-Vis or quenching experiments. Plot rate vs. concentration to infer order .
  • Isotopic labeling : Use 15^{15}N or 13^{13}C isotopes in the isocyanide group to track bond cleavage via NMR or mass spectrometry .
  • Transition state analysis : Compare experimental activation energies with DFT-calculated barriers .

What methodologies assess the impact of solvent polarity on this compound’s stability and reactivity?

Q. Advanced

Solvent screening : Test stability in DMSO, THF, and water via accelerated aging (e.g., 40°C for 72 hours) with HPLC monitoring .

Kamlet-Taft parameters : Correlate solvent polarity (π\pi^*) with reaction rates in nucleophilic additions .

Dielectric constant modeling : Use COSMO-RS simulations to predict solvation effects on transition states .

How do researchers validate the purity of this compound for pharmacological studies?

Q. Advanced

  • NIST standards : Compare melting points, NMR, and HRMS data with certified references .
  • LC-QTOF-MS : Detect trace impurities (<0.1%) with high-resolution mass accuracy .
  • Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.